

# Preclinical Efficacy of CB-1158: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CB1151   |           |
| Cat. No.:            | B2429744 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CB-1158 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, particularly arginase 1 (ARG1), is highly expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment. By depleting the essential amino acid L-arginine, arginase impairs the proliferation and effector function of T cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response. CB-1158 is designed to reverse this immunosuppressive mechanism by inhibiting arginase activity, restoring L-arginine levels, and subsequently enhancing anti-tumor immunity. This document provides a comprehensive overview of the preclinical data supporting the efficacy of CB-1158.

## **Mechanism of Action**

CB-1158 targets and inhibits arginase, leading to an increase in L-arginine levels within the tumor microenvironment. L-arginine is essential for T cell activation, proliferation, and the development of effector functions. By restoring L-arginine availability, CB-1158 promotes the activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in the immune-mediated destruction of cancer cells. Preclinical studies have demonstrated that the anti-tumor efficacy of CB-1158 is dependent on a functional immune system, as its effects are abrogated in immunocompromised mice.[1][2] The mechanism involves an increase in the infiltration of CD3+ and CD8+ T cells into the tumor.[1]



# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies on CB-1158.

Table 1: In Vitro Inhibitory Activity of CB-1158

| Target            | Source                             | IC50 (nM) |
|-------------------|------------------------------------|-----------|
| Arginase 1 (ARG1) | Recombinant Human                  | 86[3][4]  |
| Arginase 2 (ARG2) | Recombinant Human                  | 296[3][4] |
| Arginase 1 (ARG1) | Human Granulocyte Lysate           | 178[4]    |
| Arginase 1 (ARG1) | Human Erythrocyte Lysate           | 116[4]    |
| Arginase 1 (ARG1) | Primary Human Hepatocyte<br>Lysate | 158[4]    |
| Arginase 1 (ARG1) | Cancer Patient Plasma              | 122[4]    |

Table 2: In Vivo Pharmacodynamic Effects of CB-1158 in Mice

| Model                                  | Treatment      | Fold Increase in<br>Tumor Arginine | Fold Increase in<br>Plasma Arginine |
|----------------------------------------|----------------|------------------------------------|-------------------------------------|
| Lewis Lung<br>Carcinoma (LLC)          | CB-1158        | 3-4[1]                             | Significantly Increased[1]          |
| Phase 1 Human Study<br>(for reference) | 50 mg CB-1158  | Not Applicable                     | 2.4[5][6]                           |
| Phase 1 Human Study<br>(for reference) | 100 mg CB-1158 | Not Applicable                     | 4[5][6]                             |

Table 3: In Vivo Anti-Tumor Efficacy of CB-1158 in Syngeneic Mouse Models



| Tumor Model                | Treatment                                  | Outcome                                                            |
|----------------------------|--------------------------------------------|--------------------------------------------------------------------|
| Lewis Lung Carcinoma (LLC) | CB-1158 Monotherapy                        | Significant tumor growth inhibition[1][3]                          |
| CT26 (Colon Carcinoma)     | CB-1158 Monotherapy                        | Significant tumor growth inhibition[3]                             |
| B16 (Melanoma)             | CB-1158 Monotherapy                        | Significant tumor growth inhibition[3]                             |
| 4T1 (Breast Cancer)        | CB-1158 Monotherapy                        | Significant tumor growth inhibition[3]                             |
| LLC                        | CB-1158 + Checkpoint<br>Inhibitors         | Reduced tumor growth, increased tumor-infiltrating CD8+ T-cells[2] |
| 4T1                        | CB-1158 + anti-PD-1 + anti-<br>CTLA-4      | Reduced tumor growth and lung metastases[2]                        |
| CT26                       | CB-1158 + PD-L1 Blockade or<br>Gemcitabine | Inhibited tumor growth[4]                                          |

# Experimental Protocols In Vitro Arginase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-1158 against recombinant and native arginase.

### Methodology:

- Recombinant human arginase or lysates from human granulocytes, erythrocytes, or hepatocytes were used as the enzyme source.
- The enzyme was incubated with varying concentrations of CB-1158.
- The substrate, L-arginine, was added to initiate the enzymatic reaction.
- The reaction was allowed to proceed for a defined period at 37°C.



- The reaction was stopped, and the amount of urea produced was quantified using a colorimetric assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## **T-Cell Proliferation Assay (MDSC Co-culture)**

Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-cell proliferation.

#### Methodology:

- Peripheral Blood Mononuclear Cells (PBMCs) containing MDSCs and T-cells were isolated from cancer patients.[1]
- Alternatively, isolated granulocytes or MDSCs were co-cultured with isolated T-cells.[7]
- The co-cultures were stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
- Varying concentrations of CB-1158 were added to the co-cultures.
- T-cell proliferation was measured after a 3-5 day incubation period using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
- The dose-dependent increase in T-cell proliferation in the presence of CB-1158 was quantified.[1]

# In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158 in immunocompetent mice.

#### Methodology:

• Syngeneic tumor cells (e.g., LLC, CT26, B16, 4T1) were implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).



- Once tumors reached a palpable size, mice were randomized into treatment groups.
- CB-1158 was administered orally, typically twice daily.[1]
- For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) or chemotherapy agents were administered according to established protocols.
- Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
- At the end of the study, tumors were excised for pharmacodynamic and immunological analysis, including measurement of L-arginine levels and characterization of immune cell infiltrates by flow cytometry or immunohistochemistry.[1][2]

## **Visualizations**

Caption: Mechanism of action of CB-1158 in the tumor microenvironment.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo efficacy studies.



## Conclusion

The preclinical data for CB-1158 strongly support its mechanism of action as a potent arginase inhibitor that can reverse myeloid cell-mediated immune suppression. Through the restoration of L-arginine levels in the tumor microenvironment, CB-1158 enhances T-cell and NK-cell function, leading to significant anti-tumor efficacy in various syngeneic mouse models.[1][3][7] Notably, CB-1158 has demonstrated both single-agent activity and synergy with immune checkpoint inhibitors and chemotherapy.[3][4][8] These compelling preclinical findings have provided a strong rationale for the clinical development of CB-1158 as a novel immuno-oncology agent.[3][9]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preclinical Efficacy of CB-1158: A Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2429744#preclinical-studies-on-the-efficacy-of-cb-1158]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com